2-(Butylsulfanyl)-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-(Butylsulfanyl)-5-(trifluoromethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a butylsulfanyl group at the second position and a trifluoromethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene derivatives or via the Friedel-Crafts acylation of benzene with carbon dioxide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions.
Attachment of the Butylsulfanyl Group: The butylsulfanyl group can be introduced through a nucleophilic substitution reaction using butylthiol and an appropriate leaving group on the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Amino or thiol-substituted benzoic acid derivatives
Scientific Research Applications
2-(Butylsulfanyl)-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the butylsulfanyl group.
2-(Methylsulfanyl)-5-(trifluoromethyl)benzoic acid: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
2-(Trifluoromethyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-(Butylsulfanyl)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the butylsulfanyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13F3O2S |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
2-butylsulfanyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H13F3O2S/c1-2-3-6-18-10-5-4-8(12(13,14)15)7-9(10)11(16)17/h4-5,7H,2-3,6H2,1H3,(H,16,17) |
InChI Key |
NOLPGRNNAMKRET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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